An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Reactivity
An In-Depth Technical Guide to 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: Properties, Synthesis, and Reactivity
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to bind to a wide range of biological targets. The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a prominent member of this class. Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the design of novel therapeutics. The strategic functionalization of this core is paramount for modulating pharmacological activity.
This technical guide focuses on a key derivative, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde . This molecule serves as a highly versatile synthetic intermediate, equipped with three distinct points for chemical elaboration: the reactive aldehyde at the C3 position, the chlorine atom at the C5 position enabling cross-coupling reactions, and the pyrrole nitrogen (N1) for further substitution. Understanding the chemical properties and reactivity of this building block is essential for researchers and drug development professionals aiming to leverage the 6-azaindole scaffold in their synthetic campaigns.
Physicochemical and Structural Properties
5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a solid organic compound whose structure marries the electron-rich pyrrole ring with the electron-deficient pyridine ring. This electronic dichotomy governs its reactivity and properties.
| Property | Value | Source |
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | N/A |
| Synonyms | 5-Chloro-6-azaindole-3-carboxaldehyde | N/A |
| Molecular Formula | C₈H₅ClN₂O | [1] |
| Molecular Weight | 180.59 g/mol | [1] |
| SMILES | O=Cc1c[nH]c2ccc(Cl)nc12 | N/A |
| CAS Number | 803362-72-7 | N/A |
Solubility and Stability: Based on its structure, the compound is expected to be sparingly soluble in water but should exhibit good solubility in polar aprotic organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and moderately soluble in alcohols like methanol and ethanol. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place under an inert atmosphere, as aldehydes can be susceptible to oxidation over time.[2][3]
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Approach
The introduction of a formyl (–CHO) group onto an electron-rich heterocyclic system is most reliably achieved via the Vilsmeier-Haack reaction. This method is the preferred industrial and laboratory-scale route for the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde from its parent heterocycle, 5-chloro-1H-pyrrolo[2,3-c]pyridine.
Causality of the Method: The choice of the Vilsmeier-Haack reaction is dictated by the electronic nature of the 6-azaindole core. The pyrrole moiety is highly nucleophilic and prone to electrophilic substitution, particularly at the C3 position. The Vilsmeier reagent, a chloromethyliminium salt generated in situ from phosphoryl chloride (POCl₃) and a formamide like DMF, is a mild electrophile perfectly suited for this transformation without disrupting the pyridine ring.[4][5]
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
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System Validation: This protocol is self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by standard spectroscopic methods (NMR, MS, IR).
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Step 1: Reagent Preparation (Vilsmeier Reagent Formation)
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To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
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Cool the flask to 0 °C using an ice bath.
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Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent (chloromethyliminium salt) should be observed.[4]
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-
Step 2: Electrophilic Substitution
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Dissolve the starting material, 5-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent), in anhydrous DMF.
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Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by slowly adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral to basic (pH ~8-9). This step hydrolyzes the iminium intermediate to the aldehyde.
-
The product often precipitates as a solid. Collect the solid by vacuum filtration.
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If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 4: Purification
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Visualized Mechanism: Vilsmeier-Haack Reaction
Caption: Workflow for the synthesis of the target aldehyde via Vilsmeier-Haack reaction.
Chemical Reactivity and Synthetic Utility
The aldehyde functionality at the C3 position is a versatile handle for a multitude of chemical transformations, making this compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies.
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Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, a key component for amide coupling reactions. Pinnick oxidation (using NaClO₂ and a scavenger like 2-methyl-2-butene) is a highly effective method that avoids over-oxidation of the electron-rich core.
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Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will cleanly reduce the aldehyde to the primary alcohol, ([5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl]methanol), which can be used in ether synthesis or as a leaving group after activation.
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Reductive Amination: This is one of the most powerful reactions in drug discovery. The aldehyde can be condensed with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a substituted amine. This allows for the rapid introduction of diverse amine side chains.
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Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines or hydroxylamines can form hydrazones and oximes, respectively. It can also participate in Knoevenagel condensations with active methylene compounds or Wittig-type reactions to form carbon-carbon double bonds.[6][7]
Visualized Reactivity Hub
Caption: Synthetic transformations of the title compound.
Anticipated Spectroscopic Characterization
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¹H NMR: The proton spectrum is expected to show distinct signals for each proton. The most downfield signal will be the aldehyde proton (–CHO), appearing as a singlet around δ 9.8-10.2 ppm. The pyrrole N-H proton will likely appear as a broad singlet at a very downfield shift (δ > 11 ppm). The remaining protons on the pyrrole (C2-H) and pyridine (C4-H, C7-H) rings will appear in the aromatic region (δ 7.0-9.0 ppm) with coupling patterns characteristic of the 6-azaindole system.
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¹³C NMR: The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the δ 185-195 ppm range. The aromatic carbons of the fused ring system will appear between δ 110-155 ppm.
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Infrared (IR) Spectroscopy: Two key stretches will be prominent: a strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretch of the conjugated aldehyde, and a broad band in the region of 3100-3300 cm⁻¹ due to the N-H stretch of the pyrrole ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 180.59. A crucial diagnostic feature will be the presence of an (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Safety and Handling
As with any active chemical reagent, proper handling of 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is essential. Based on data for structurally similar compounds, the following precautions are advised:
-
Hazard Profile: The compound should be treated as harmful if swallowed and as an irritant to the skin, eyes, and respiratory tract.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][11]
-
Handling: Avoid creating dust. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2]
References
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Chem-Impex. 5-Chloro-2-pyridinecarboxaldehyde. [Link]
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ResearchGate. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. [Link]
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Pipzine Chemicals. 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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National Institutes of Health (NIH). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide Ribonucleotide Formyltransferase and 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase and as Potential Antitumor Agents. [Link]
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RSC Publishing. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. [Link]
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]
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PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. [Link]
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National Institutes of Health (NIH). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. [Link]
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National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
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